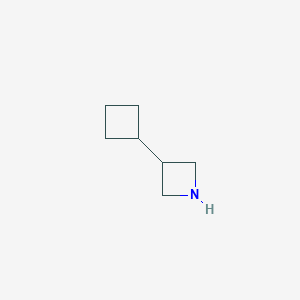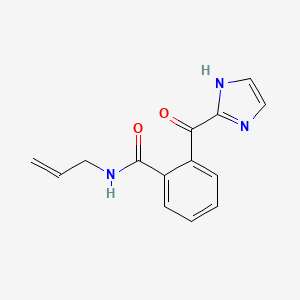
(S)-1-(2-(Trifluoromethoxy)phenyl)ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(S)-1-(2-(Trifluoromethoxy)phenyl)ethanamine,” also known as “TFMPE,” is a chiral amine compound. Its chemical structure consists of a phenyl ring with a trifluoromethoxy (CF₃O) substituent and an amino group (NH₂) attached to an ethyl chain. The stereochemistry of the amino group is specified as (S)-configuration.
Méthodes De Préparation
Synthetic Routes::
Aromatic Nucleophilic Substitution (SNAr): TFMPE can be synthesized via SNAr reaction between 2-(trifluoromethoxy)aniline and an appropriate electrophile (e.g., alkyl halide or acyl chloride). The reaction proceeds under basic conditions, resulting in the formation of TFMPE.
Resolution of Racemic Mixture: Enantiopure TFMPE can be obtained by resolving the racemic mixture using chiral resolving agents or chromatography.
Industrial Production:: Industrial-scale production of TFMPE involves the SNAr route due to its efficiency and scalability.
Analyse Des Réactions Chimiques
TFMPE undergoes various chemical reactions:
Oxidation: TFMPE can be oxidized to its corresponding imine or amine oxide.
Reduction: Reduction of TFMPE yields the corresponding secondary amine.
Substitution: TFMPE participates in nucleophilic substitution reactions, such as alkylations or acylations. Common reagents include strong bases (e.g., sodium hydride), electrophiles (alkyl halides), and oxidizing agents (e.g., hydrogen peroxide).
Major products:
- Oxidation: TFMPE imine or amine oxide
- Reduction: Secondary amine
- Substitution: Alkylated or acylated TFMPE derivatives
Applications De Recherche Scientifique
TFMPE finds applications in various fields:
Medicine: TFMPE and its derivatives are investigated as potential drugs due to their interactions with neurotransmitter receptors (e.g., serotonin receptors).
Chemical Synthesis: TFMPE serves as a building block for the synthesis of other compounds.
Agrochemicals: TFMPE derivatives may have pesticidal properties.
Mécanisme D'action
The exact mechanism of TFMPE’s effects depends on its specific target. For example:
Neurotransmitter Receptors: TFMPE may act as an agonist or antagonist at certain receptors, affecting neurotransmission.
Enzymes: TFMPE derivatives could inhibit or modulate specific enzymes.
Comparaison Avec Des Composés Similaires
TFMPE’s uniqueness lies in its trifluoromethoxy group, which imparts distinct chemical properties. Similar compounds include:
2-(Trifluoromethoxy)aniline: The precursor for TFMPE synthesis.
Other Chiral Amines: Compare TFMPE’s stereochemistry and functional groups.
Propriétés
Formule moléculaire |
C9H10F3NO |
|---|---|
Poids moléculaire |
205.18 g/mol |
Nom IUPAC |
(1S)-1-[2-(trifluoromethoxy)phenyl]ethanamine |
InChI |
InChI=1S/C9H10F3NO/c1-6(13)7-4-2-3-5-8(7)14-9(10,11)12/h2-6H,13H2,1H3/t6-/m0/s1 |
Clé InChI |
XDQINUYPIQISSS-LURJTMIESA-N |
SMILES isomérique |
C[C@@H](C1=CC=CC=C1OC(F)(F)F)N |
SMILES canonique |
CC(C1=CC=CC=C1OC(F)(F)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzoic acid, 3-[2,4-dioxo-3-(4-phenoxyphenyl)-1-imidazolidinyl]-](/img/structure/B12950546.png)
![(2R,3R,4S,5R)-2-[12-(furan-3-yl)-3-methyl-3,7,9,11-tetrazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),4,8,10-pentaen-7-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12950548.png)







![N-(7-Iodo-4-methoxythiazolo[4,5-c]pyridin-2-yl)benzamide](/img/structure/B12950606.png)
![azane;[(2R)-3-[hydroxy-[(1R,2R,3S,4R,5R,6S)-2,3,6-trihydroxy-4,5-diphosphonooxycyclohexyl]oxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B12950608.png)
![Ethyl 6-formyl-1-methyl-1,4-dihydropyrrolo[3,2-c]pyrazole-5-carboxylate](/img/structure/B12950609.png)

